molecular formula C13H13NO2 B11044864 (3E)-3-ethylidene-1-(4-methylphenyl)pyrrolidine-2,5-dione

(3E)-3-ethylidene-1-(4-methylphenyl)pyrrolidine-2,5-dione

Cat. No.: B11044864
M. Wt: 215.25 g/mol
InChI Key: APSSBEYUIAEQOC-XCVCLJGOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3E)-3-ethylidene-1-(4-methylphenyl)pyrrolidine-2,5-dione is a compound that belongs to the pyrrolidine-2,5-dione family. This compound is characterized by a five-membered nitrogen-containing ring, which is a common feature in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-ethylidene-1-(4-methylphenyl)pyrrolidine-2,5-dione typically involves the construction of the pyrrolidine ring followed by the introduction of the ethylidene and methylphenyl groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 4-methylbenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate can yield the desired pyrrolidine-2,5-dione derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

(3E)-3-ethylidene-1-(4-methylphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(3E)-3-ethylidene-1-(4-methylphenyl)pyrrolidine-2,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3E)-3-ethylidene-1-(4-methylphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2,5-dione: A simpler analog without the ethylidene and methylphenyl groups.

    Pyrrolidine-2-one: Lacks the dione functionality but shares the pyrrolidine ring structure.

    Pyrrolizines: Contain a fused pyrrolidine ring system.

Uniqueness

(3E)-3-ethylidene-1-(4-methylphenyl)pyrrolidine-2,5-dione is unique due to the presence of both the ethylidene and methylphenyl groups, which confer distinct chemical properties and potential biological activities. These structural features can enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties .

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

(3E)-3-ethylidene-1-(4-methylphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C13H13NO2/c1-3-10-8-12(15)14(13(10)16)11-6-4-9(2)5-7-11/h3-7H,8H2,1-2H3/b10-3+

InChI Key

APSSBEYUIAEQOC-XCVCLJGOSA-N

Isomeric SMILES

C/C=C/1\CC(=O)N(C1=O)C2=CC=C(C=C2)C

Canonical SMILES

CC=C1CC(=O)N(C1=O)C2=CC=C(C=C2)C

Origin of Product

United States

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